molecular formula C24H34O3Si B14178274 tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane CAS No. 918328-66-2

tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane

Katalognummer: B14178274
CAS-Nummer: 918328-66-2
Molekulargewicht: 398.6 g/mol
InChI-Schlüssel: CZAZGVRDUMTLLK-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane is a complex organic compound that features a tert-butyl group, a dioxolane ring, and a diphenylsilane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane typically involves multiple steps. One common method includes the reaction of a suitable precursor with tert-butyl diphenylsilanol under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as distillation or chromatography to isolate the final product. Industrial methods aim to maximize yield while minimizing waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane has several applications in scientific research:

Wirkmechanismus

The mechanism by which tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane exerts its effects involves interactions with molecular targets and pathways within cells. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. These interactions can lead to changes in cellular function and behavior .

Eigenschaften

CAS-Nummer

918328-66-2

Molekularformel

C24H34O3Si

Molekulargewicht

398.6 g/mol

IUPAC-Name

tert-butyl-[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy-diphenylsilane

InChI

InChI=1S/C24H34O3Si/c1-20(12-11-17-23-25-18-19-26-23)27-28(24(2,3)4,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-16,20,23H,11-12,17-19H2,1-4H3/t20-/m1/s1

InChI-Schlüssel

CZAZGVRDUMTLLK-HXUWFJFHSA-N

Isomerische SMILES

C[C@H](CCCC1OCCO1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Kanonische SMILES

CC(CCCC1OCCO1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.